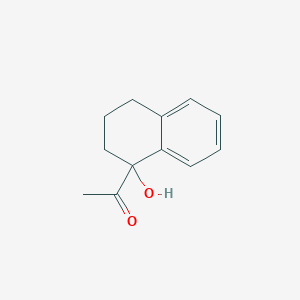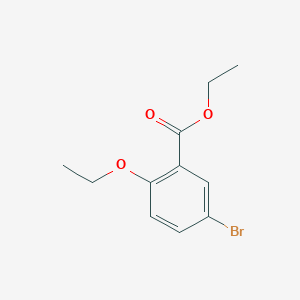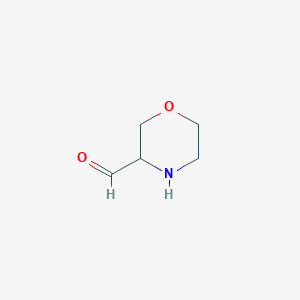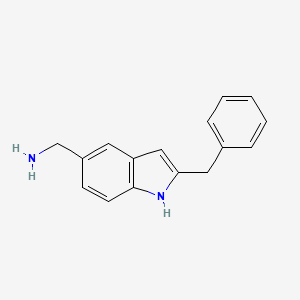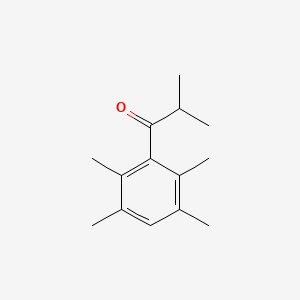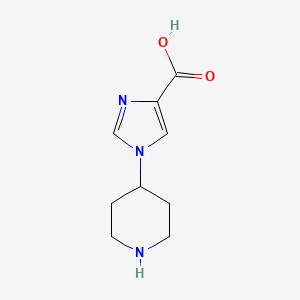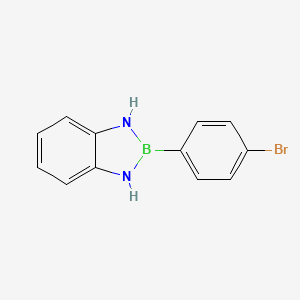
2-(4-Bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-Bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole” is a type of organic compound that contains a bromophenyl group and a benzodiazaborole group . The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached . The benzodiazaborole group is a type of heterocycle, a ring structure that contains atoms of at least two different elements .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution and condensation reactions . These methods involve the reaction of a bromophenyl compound with another organic compound to form the desired product .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (such as its UV/Vis, IR, and NMR spectra) .Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could potentially pose a dust hazard. If it is volatile, it could pose an inhalation hazard . Proper handling and storage procedures should be followed to minimize these risks.
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
CAS RN |
77509-50-3 |
|---|---|
Product Name |
2-(4-Bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
Molecular Formula |
C12H10BBrN2 |
Molecular Weight |
272.94 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C12H10BBrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,15-16H |
InChI Key |
MVPOWPUCSCAWFP-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2N1)C3=CC=C(C=C3)Br |
Canonical SMILES |
B1(NC2=CC=CC=C2N1)C3=CC=C(C=C3)Br |
Other CAS RN |
77509-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol](/img/structure/B3193913.png)
